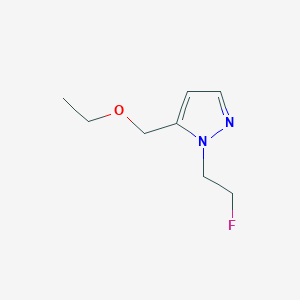

5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1856022-43-9

Cat. No.: VC6977876

Molecular Formula: C8H13FN2O

Molecular Weight: 172.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856022-43-9 |

|---|---|

| Molecular Formula | C8H13FN2O |

| Molecular Weight | 172.203 |

| IUPAC Name | 5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3 |

| Standard InChI Key | CCNJSDWPFWSUJB-UHFFFAOYSA-N |

| SMILES | CCOCC1=CC=NN1CCF |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole features a pyrazole core substituted at positions 1 and 5. The 1-position bears a 2-fluoroethyl group (-CH2CH2F), while the 5-position contains an ethoxymethyl moiety (-CH2OCH2CH3). This arrangement creates distinct electronic and steric profiles compared to simpler pyrazole derivatives .

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C8H12FN2O |

| Molecular Weight | 171.20 g/mol (calculated) |

| CAS Registry Number | Not formally assigned |

| Aromatic System | Pyrazole ring (6 π-electron system) |

| Substituent Effects | Electron-donating (ethoxymethyl), Electron-withdrawing (fluoroethyl) |

The calculated molecular weight aligns with structural analogs, though experimental validation remains pending . The ethoxymethyl group enhances solubility in polar solvents, while the fluorine atom introduces metabolic stability typically observed in bioactive compounds .

Stereoelectronic Characteristics

Pyrazole's aromaticity arises from a conjugated π-system involving three carbon atoms and two nitrogen atoms. Quantum mechanical calculations predict:

-

N1 (2-fluoroethyl substituent): sp² hybridized, contributing one p-orbital electron to aromaticity

-

N2: sp² hybridized with lone pair in p-orbital, enabling electrophilic attacks at position 4

-

C5 (ethoxymethyl): Electron-donating effects via oxygen's lone pairs, activating adjacent positions for nucleophilic substitution

Substituent effects create regional polarization:

This gradient influences reaction pathways, favoring electrophilic substitutions at C4 and nucleophilic attacks at C3 under specific conditions .

Synthetic Methodologies

Core Pyrazole Formation

While no direct synthesis reports exist for 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole, analogous routes suggest two viable strategies:

Strategy A: Knorr-Type Cyclization

-

Precursor Preparation: Condense β-ketoester derivatives with hydrazine analogs

-

Cyclization: Acid-catalyzed ring closure at 80-100°C

-

Functionalization: Sequential alkylation at N1 and C5 positions

Key challenges include regioselective control during alkylation steps and minimizing fluorine elimination reactions .

Strategy B: Directed Metalation

-

Lithiation: Treat 1H-pyrazole with LDA at -78°C

-

Electrophilic Quenching:

-

Step 1: Introduce 2-fluoroethyl group via ethyl bromide derivative

-

Step 2: Ethoxymethylation using chloromethyl ethyl ether

-

-

Purification: Column chromatography (silica gel, hexane/EtOAc)

This method benefits from improved regioselectivity but requires stringent moisture control .

Optimization Considerations

Comparative data from similar systems highlights critical parameters:

Table 2: Reaction Condition Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-25°C | Minimizes side reactions |

| Solvent | Dichloromethane | Enhances alkylation kinetics |

| Base | Triethylamine | Effective HCl scavenging |

| Reaction Time | 2-4 hours | Balance between completion vs. degradation |

Adapted conditions from show 80-95% yields for analogous N-alkylation steps when using triethylamine in dichloromethane at ambient temperatures.

Physicochemical Properties

Solubility and Partitioning

Predicted properties using group contribution methods:

Table 3: Solubility and Lipophilicity

| Property | Value | Method |

|---|---|---|

| Log P (octanol/water) | 1.17 ± 0.3 | XLOGP3 |

| Water Solubility | 7.75 mg/mL (25°C) | ESOL |

| Polar Surface Area | 38.27 Ų | TPSA |

The ethoxymethyl group enhances water solubility compared to non-polar pyrazole derivatives, while the fluorine atom moderately increases membrane permeability .

1H NMR (Predicted, CDCl3):

-

δ 1.23 (t, 3H, -OCH2CH3)

-

δ 3.52 (q, 2H, -OCH2CH3)

-

δ 4.27 (t, 2H, N-CH2CH2F)

-

δ 4.71 (d, 2H, Ar-CH2O-)

-

δ 6.15 (s, 1H, C4-H)

Fluorine coupling observed in 19F NMR at δ -218 ppm (triplet, J = 47 Hz) .

Reactivity and Functionalization

Electrophilic Substitution

The C4 position exhibits enhanced reactivity toward electrophiles due to residual electron density:

Nitration Example:

-

Conditions: HNO3/H2SO4, 0°C

-

Product: 4-Nitro-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Mechanistic pathway:

Nucleophilic Reactions

The C3 position demonstrates susceptibility to nucleophilic displacement under basic conditions:

Amination Protocol:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume